molecular formula C14H14N2O4S B3012046 ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE CAS No. 353255-54-6

ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B3012046
CAS No.: 353255-54-6
M. Wt: 306.34
InChI Key: LQWHMTGCIINSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves several steps. One common method includes the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base to form ethyl 2-(2-aminothiazol-4-yl)acetate. This intermediate is then reacted with phenyl chloroformate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The phenoxycarbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The thiazole ring can interact with metal ions, influencing enzymatic activity and signaling pathways .

Comparison with Similar Compounds

ETHYL 2-{2-[(PHENOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-19-12(17)8-10-9-21-13(15-10)16-14(18)20-11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWHMTGCIINSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.